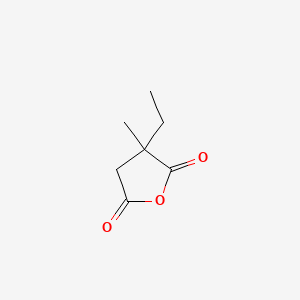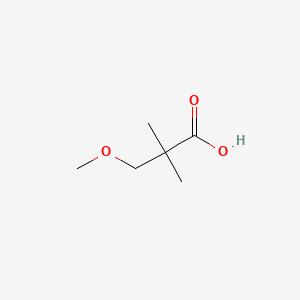
3-Sulfamoylthiophene-2-carboxylic acid
Vue d'ensemble
Description
3-Sulfamoylthiophene-2-carboxylic acid is a compound that belongs to the class of organic sulfur compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom and a five-membered ring structure. The presence of the sulfamoyl and carboxylic acid functional groups in 3-sulfamoylthiophene-2-carboxylic acid suggests that this compound may exhibit interesting chemical and biological properties, such as anti-inflammatory activity as indicated by the synthesis and evaluation of related sulfamoylheterocarboxylic derivatives .
Synthesis Analysis
The synthesis of related sulfamoylthiophene derivatives has been reported, where a series of new sulfamoylthiophene and sulfamoylpyrazole carboxylic acid derivatives were synthesized . These compounds were found to have significant nonsteroidal anti-inflammatory activities in several models of inflammation. Although the exact synthesis of 3-sulfamoylthiophene-2-carboxylic acid is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the molecular structure of 3-sulfamoylthiophene-2-carboxylic acid is not directly analyzed in the provided papers, the structure characterization of sulfuric acid-doped poly(3-octylthiophene) provides insights into the behavior of thiophene derivatives when interacting with sulfuric acid . The study found that the positive charge formed on the main chain distributes only on the conjugated C-C bond and does not distribute on the S atoms. This information could be relevant when considering the electronic structure and reactivity of 3-sulfamoylthiophene-2-carboxylic acid.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives can be inferred from the synthesis of related compounds. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involved the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate . Additionally, the one-pot synthesis of 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid demonstrates the reactivity of thiophene derivatives in Diels-Alder reactions, which could be relevant for the functionalization of 3-sulfamoylthiophene-2-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-sulfamoylthiophene-2-carboxylic acid can be partially deduced from studies on similar thiophene derivatives. For example, the physicochemical properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were investigated, providing a basis for understanding the behavior of sulfamoylthiophene carboxylates in various conditions . The acidic and non-acidic products from the photo-oxidation of dibenzothiophene also offer insights into the environmental stability and degradation products of thiophene derivatives when exposed to sunlight and seawater .
Applications De Recherche Scientifique
-
Organic Synthesis
- Carboxylic acids are used in the synthesis of small molecules and macromolecules . They participate in various organic reactions, such as substitution, elimination, and oxidation .
- The methods of application involve standard organic synthesis procedures, with the specific method depending on the reaction type and the carboxylic acid used .
- The outcomes of these reactions are new organic compounds, the properties and uses of which depend on their structure .
-
Nanotechnology
- Carboxylic acids are used in nanotechnology for the modification of the surfaces of metallic nanoparticles and nanostructures like carbon nanotubes and graphene .
- The methods of application involve the use of carboxylic acids as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- The outcomes of these applications include improved dispersion of nanoparticles and enhanced properties of nanostructures .
-
Polymers
- Carboxylic acids are used in the synthesis of synthetic or natural polymers . They also find applications as monomers, additives, and catalysts in the area of polymers .
- The methods of application involve standard polymer synthesis procedures, with the specific method depending on the type of polymer and the carboxylic acid used .
- The outcomes of these applications are new polymers with properties that depend on their structure and the carboxylic acids used in their synthesis .
-
Biomedical Materials
- Carboxylic acids are used in the development of biomedical materials due to their low toxicity and good biocompatibility .
- The methods of application involve the use of carboxylic acids in the synthesis of biodegradable and environmentally friendly polymers like polylactic acid .
- The outcomes of these applications include new biomedical materials with improved biocompatibility and degradability .
-
Decarboxylation
- Carboxylic acids can undergo decarboxylation, a process that involves the loss of carbon dioxide (CO2) from the molecule .
- The methods of application involve heating the carboxylic acid under certain conditions to induce the decarboxylation reaction .
- The outcomes of these applications are new organic compounds that have one less carbon atom than the original carboxylic acid .
-
Pharmaceuticals
- Carboxylic acids are used in the synthesis of various pharmaceuticals .
- The methods of application involve standard organic synthesis procedures, with the specific method depending on the type of pharmaceutical and the carboxylic acid used .
- The outcomes of these applications are new pharmaceutical compounds with therapeutic properties .
-
Agriculture
- Carboxylic acids are used in the agriculture industry as a part of certain pesticides and herbicides .
- The methods of application involve the use of carboxylic acids in the formulation of these products, which are then applied to crops or soil .
- The outcomes of these applications are the control of pests and weeds, leading to improved crop yields .
-
Food Industry
- Certain carboxylic acids, such as citric acid and lactic acid, are produced by fermentation and are applied in the food industry .
- The methods of application involve the use of these acids as preservatives, flavor enhancers, and pH regulators .
- The outcomes of these applications include improved shelf life, taste, and safety of food products .
Safety And Hazards
Propriétés
IUPAC Name |
3-sulfamoylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAVSUNXRBRPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208085 | |
| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfamoylthiophene-2-carboxylic acid | |
CAS RN |
59337-97-2 | |
| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-sulfamoylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















